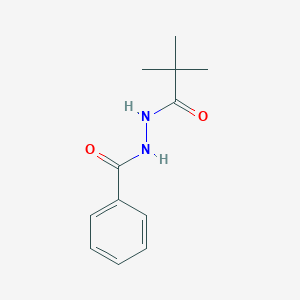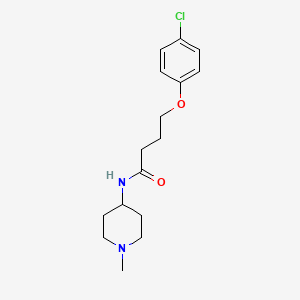
3-(2-chlorophenyl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-ethylpropanamide, also known as Etizolam, is a thienodiazepine derivative that is structurally similar to benzodiazepines. It is a psychoactive substance that has been used for its anxiolytic, sedative, hypnotic, and muscle relaxant properties. Etizolam is not approved for medical use in most countries, but it is available for research purposes.
作用機序
3-(2-chlorophenyl)-N-ethylpropanamide works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and physiological effects:
3-(2-chlorophenyl)-N-ethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a role in reward and motivation. It has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. 3-(2-chlorophenyl)-N-ethylpropanamide has been shown to decrease heart rate and blood pressure, as well as respiratory rate.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-ethylpropanamide has a number of advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, which makes it useful for studying the effects of GABA on the central nervous system. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to its use. It has a short half-life, which can make it difficult to study its long-term effects. It is also not approved for medical use in most countries, which can limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on 3-(2-chlorophenyl)-N-ethylpropanamide. One area of interest is its potential for the treatment of anxiety disorders and insomnia. It has been shown to be effective in reducing anxiety and improving sleep, but more research is needed to determine its long-term safety and efficacy. Another area of interest is its potential for abuse and dependence. 3-(2-chlorophenyl)-N-ethylpropanamide has been shown to have a high potential for abuse and dependence, which raises concerns about its use as a medication. Further research is needed to determine the risk of abuse and dependence associated with 3-(2-chlorophenyl)-N-ethylpropanamide. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 3-(2-chlorophenyl)-N-ethylpropanamide.
合成法
The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide involves the reaction of 2-chlorobenzonitrile with ethyl magnesium bromide, followed by a reaction with propionyl chloride. The resulting compound is then reduced with lithium aluminum hydride to produce 3-(2-chlorophenyl)-N-ethylpropanamide.
科学的研究の応用
3-(2-chlorophenyl)-N-ethylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it useful for the treatment of anxiety disorders and insomnia. It has also been used to study its effects on memory and learning, as well as its potential for abuse and dependence.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFWFTIKXXDATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)



![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
